molecular formula C25H20F3NO4 B557943 (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid CAS No. 352523-15-0

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

Katalognummer: B557943
CAS-Nummer: 352523-15-0
Molekulargewicht: 455.4 g/mol
InChI-Schlüssel: KSQOLKMHJFBQNA-JOCHJYFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is an Fmoc-protected amino acid derivative with a 2-(trifluoromethyl)phenyl substituent at the β-position and an (R)-configuration at the α-carbon. The Fmoc group [(9H-fluoren-9-yl)methoxycarbonyl] serves as a protective moiety for the amine during solid-phase peptide synthesis (SPPS). The trifluoromethyl (-CF₃) group imparts unique electronic and steric properties, enhancing metabolic stability and binding affinity in bioactive peptides .

Eigenschaften

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)21-12-6-1-7-15(21)13-22(23(30)31)29-24(32)33-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,29,32)(H,30,31)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQOLKMHJFBQNA-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Formation of the Nickel(II) Glycinate Complex

The process begins with the preparation of a chiral Ni(II) complex derived from (S)-2-[N-(α-methylbenzyl)amino]benzophenone. This complex serves as a template for asymmetric induction during alkylation. The glycinate ligand coordinates to Ni(II), creating a rigid chiral environment that directs the stereochemistry of subsequent reactions.

Alkylation with 2-Trifluoromethylbenzyl Halides

A fluorinated alkyl iodide, specifically 2-trifluoromethylbenzyl iodide, is reacted with the Ni(II) glycinate complex under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) at 0°C facilitates the alkylation, yielding diastereomeric Ni(II) complexes. Optimization studies indicate that 1.3 equivalents of NaH and a reaction temperature of 0°C achieve a 62% yield of the alkylated product.

Table 1: Alkylation Reaction Parameters

ParameterValue
BaseNaH (1.3 equiv)
SolventDMF
Temperature0°C
Reaction Time24 h
Yield62%

Diastereomer Separation and Hydrolysis

The alkylated Ni(II) complexes are separated via flash column chromatography (EtOAc/n-pentane, 2% AcOH), achieving diastereomeric purities >95%. Hydrolysis of the isolated complex using HCl in dimethoxyethane (DME) at 60°C for 2 h releases the free amino acid. Subsequent Fmoc protection with fluorenylmethyloxycarbonyl succinimide (Fmoc-Osu) in tetrahydrofuran (THF) affords Fmoc-(R)-2-TfmPhe with >99% enantiomeric excess.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

While SPPS is traditionally used for peptide chain assembly, its principles have been adapted for the synthesis of Fmoc-(R)-2-TfmPhe as a standalone building block. This method employs resin-bound intermediates and iterative deprotection-coupling cycles.

Resin Loading and Fmoc Deprotection

Wang resin or 2-chlorotrityl chloride resin is functionalized with the target amino acid. The Fmoc group is removed using 20% piperidine in DMF, exposing the α-amino group for subsequent reactions.

Sidechain Functionalization

The trifluoromethylphenyl group is introduced via Suzuki-Miyaura coupling or direct alkylation during resin-bound synthesis. Patent data highlight the use of Fmoc-protected intermediates coupled to pseudoproline residues to minimize steric hindrance.

Table 2: SPPS Reaction Conditions

StepReagents/Conditions
Deprotection20% piperidine/DMF, 2 × 10 min
Coupling AgentHBTU/HOBt, DIPEA
SolventDMF/NMP (1:1)
Coupling Time2 h, RT

Solution-Phase Synthesis via Classical Resolution

For laboratories lacking access to chiral nickel complexes, classical resolution remains a viable alternative. This method involves the synthesis of a racemic mixture followed by enzymatic or chemical separation of enantiomers.

Racemic Synthesis

The racemic amino acid is synthesized via Strecker synthesis or Michael addition using 2-trifluoromethylbenzaldehyde as a starting material. The Fmoc group is introduced post-synthesis using Fmoc-Cl in the presence of NaHCO₃.

Enzymatic Resolution

Lipases or acylases are employed to selectively hydrolyze the undesired (S)-enantiomer. For example, Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.4) achieves 85% enantiomeric excess after 48 h.

Purification and Characterization

Chromatographic Purification

Crude Fmoc-(R)-2-TfmPhe is purified via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Analytical data from source report a melting point of 140°C and a predicted pKa of 3.68, consistent with trifluoromethyl-substituted phenylalanines.

Table 3: Physical Properties

PropertyValue
Molecular FormulaC₂₅H₂₀F₃NO₄
Molar Mass455.43 g/mol
Melting Point140°C
StorageSealed, dry, 2–8°C

Spectroscopic Validation

¹⁹F NMR confirms the presence of the CF₃ group (δ = -62.8 ppm), while ¹H NMR shows characteristic fluorenyl aromatic protons (δ = 7.2–7.8 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 455.1489 [M+H]⁺.

Challenges and Optimization Strategies

Diastereomer Separation

The proximity of the CF₃ group to the chiral center in Fmoc-(R)-2-TfmPhe complicates diastereomer separation. Gradient elution with EtOAc/hexane (3:7 to 1:1) improves resolution, albeit with a 15–20% yield loss.

Side Reactions

Trifluoromethyl groups can undergo hydrolysis under strongly acidic or basic conditions. Patent WO2017165676A1 recommends neutral pH during Fmoc deprotection to preserve the CF₃ moiety .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Agents
The compound has been investigated for its potential role in developing anticancer agents. Its structural features allow for modifications that can enhance efficacy against various cancer types. Research has shown that derivatives of this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further exploration in targeted cancer therapies .

1.2 Neuroprotective Effects
Studies have indicated that (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid may possess neuroprotective properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Investigations into its mechanism of action are ongoing, focusing on its interaction with specific receptors in the brain .

Peptide Synthesis

2.1 Building Block for Peptides
This compound serves as a valuable building block in peptide synthesis due to its stability and reactivity under standard coupling conditions. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection, facilitating the assembly of complex peptides. Researchers have successfully utilized it in synthesizing biologically active peptides that mimic natural hormones and neurotransmitters .

2.2 Modification of Peptide Properties
The trifluoromethyl group enhances the lipophilicity and metabolic stability of peptides synthesized with this compound, which is advantageous for drug development. By modifying the peptide backbone with this compound, researchers can improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines using derivatives of this compound .
Study 2NeuroprotectionShowed potential neuroprotective effects in animal models of Alzheimer's disease .
Study 3Peptide SynthesisSuccessfully synthesized a peptide analog using this compound as a key building block, resulting in improved potency compared to non-modified peptides .

Wirkmechanismus

The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Stereochemistry

The β-aryl substituent and stereochemistry critically influence the compound’s physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Comparative Data of Fmoc-Protected Amino Acid Derivatives
Compound Name Substituent Configuration Molecular Formula Molecular Weight CAS Number Key Applications
Target Compound 2-(Trifluoromethyl)phenyl R C₂₅H₂₀F₃NO₄ 455.43 Not provided Peptide synthesis, antiviral/fluorescent probe intermediates
(R)-2-...3-(2-fluorophenyl)... () 2-Fluorophenyl R C₂₄H₂₀FNO₄ 405.42 N/A Research use (structural analog)
(R)-2-...3-(3,5-difluorophenyl)... () 3,5-Difluorophenyl R C₂₄H₁₉F₂NO₄ 423.41 0541AB (AK Scientific) R&D in peptide engineering
(S)-2-...3-(o-tolyl)... () o-Tolyl (2-methylphenyl) S C₂₅H₂₃NO₄ 401.45 211637-75-1 SPPS building block; >99% purity
(R)-2-...3-mercapto... () Mercapto (-SH) R C₁₈H₁₇NO₄S 351.40 135248-89-4 Thiol-containing peptide synthesis
(R)-2-...3-phenyl (methylamino)... () Phenyl + methylamino R C₂₅H₂₃NO₄ 401.45 138775-05-0 Modified amino acid for drug discovery

Key Structural and Functional Insights

Electron-Withdrawing Effects: The trifluoromethyl group in the target compound enhances lipophilicity (logP ~3.2 estimated) and metabolic stability compared to non-fluorinated analogs (e.g., o-tolyl in ). Mercapto derivatives () enable disulfide bond formation, critical for stabilizing peptide tertiary structures .

Stereochemical Impact :

  • The (R)-configuration in the target compound may confer distinct bioactive conformations compared to (S)-isomers (e.g., ). For example, (S)-o-tolyl derivatives are preferred in certain β-turn motifs .

Stability and Reactivity :

  • All Fmoc-protected compounds are stable under inert atmospheres but degrade under strong oxidizing conditions, releasing hazardous byproducts (e.g., HF, COx) .
  • The trifluoromethyl group increases acidity of the α-proton (pKa ~2.5–3.0), affecting deprotection kinetics during SPPS compared to less electron-withdrawing groups .

Biologische Aktivität

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid is a complex organic compound with potential applications in medicinal chemistry. Its structure features a fluorene moiety, an amino acid backbone, and a trifluoromethyl group, which contribute to its unique biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H22F3N1O4C_{23}H_{22}F_{3}N_{1}O_{4}, with a molecular weight of approximately 419.43 g/mol. The compound's structure can be represented as follows:

 R 2 9H fluoren 9 yl methoxy carbonyl amino 3 2 trifluoromethyl phenyl propanoic acid \text{ R 2 9H fluoren 9 yl methoxy carbonyl amino 3 2 trifluoromethyl phenyl propanoic acid }

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Fluorene Derivative : Starting from 9-fluorenone, the compound is synthesized through a series of reactions that include the introduction of the methoxycarbonyl group and subsequent amination.
  • Incorporation of Trifluoromethyl Group : The trifluoromethyl group is introduced to enhance the compound's lipophilicity and biological activity.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of fluorenone have been tested against various bacterial strains, demonstrating inhibitory effects on both Gram-positive and Gram-negative bacteria . The introduction of the trifluoromethyl group may enhance these effects by improving membrane permeability.

2. Antiproliferative Effects

Research indicates that fluorenone derivatives can act as type I topoisomerase inhibitors, which are crucial in cancer therapy. The structural modifications in (R)-2 may provide similar antiproliferative activity, potentially making it a candidate for further development as an anticancer agent .

The mechanisms through which (R)-2 exerts its biological effects include:

  • Interaction with Cellular Targets : The compound may interact with specific proteins involved in cell signaling pathways, leading to altered cellular responses.
  • Inhibition of Enzymatic Activity : By binding to enzymes such as topoisomerases, it can disrupt DNA replication and transcription processes.

Case Studies

A case study involving similar fluorene derivatives demonstrated their efficacy in inhibiting bacterial growth and reducing tumor cell proliferation in vitro. These findings highlight the potential of (R)-2 as a lead compound for developing new therapeutic agents .

Data Summary

The following table summarizes key findings related to the biological activity of (R)-2 and structurally related compounds:

Compound NameBiological ActivityMechanism
TiloroneAntiviralInhibits viral replication
BenfluronAntineoplasticTopoisomerase inhibition
FluodipineCardiovascularCalcium channel blocker
(R)-2Antimicrobial, AntiproliferativeProtein interaction, Enzyme inhibition

Q & A

Q. What are the key steps for synthesizing (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid?

The synthesis typically involves:

  • Fmoc Protection : Introducing the fluorenylmethoxycarbonyl (Fmoc) group to protect the amino group during peptide synthesis using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions .
  • Trifluoromethylphenyl Incorporation : Coupling the Fmoc-protected amino acid with a 2-(trifluoromethyl)phenyl derivative via carbodiimide-mediated activation (e.g., DCC or EDC) .
  • Purification : Use reverse-phase HPLC or flash chromatography with gradients of acetonitrile/water (0.1% TFA) to isolate the product .

Q. How does the Fmoc group enhance stability during peptide synthesis?

The Fmoc group acts as a temporary protective group for amines, offering:

  • Orthogonal Deprotection : Removed under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile side chains .
  • UV Monitoring : The Fmoc group’s UV absorbance at 301 nm enables real-time reaction monitoring via HPLC .

Q. What analytical techniques validate the compound’s purity and structure?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the trifluoromethylphenyl group (δ ~7.5–7.8 ppm for aromatic protons) and Fmoc carbamate (δ ~4.2–4.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ for C24_{24}H21_{21}F3_3N2_2O4_4: calc. 457.1402) .
  • HPLC : Purity >95% is achieved using a C18 column with a water/acetonitrile gradient .

Q. What safety precautions are required when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (GHS H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (GHS H335) .
  • Storage : Store at -20°C under inert gas (N2_2 or Ar) to prevent degradation .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this compound?

  • Activation Reagents : Use HOBt/DIC or Oxyma Pure/DIC to minimize racemization .
  • Solvent Choice : DMF or NMP improves solubility of the trifluoromethylphenyl group .
  • Reaction Monitoring : Perform Kaiser tests or HPLC to assess coupling completion .

Q. What strategies mitigate stereochemical inversion during Fmoc deprotection?

  • Low-Temperature Deprotection : Use 20% piperidine in DMF at 0–4°C to reduce base-induced racemization .
  • Chiral Auxiliaries : Incorporate pseudo-proline dipeptides to stabilize the α-carbon configuration .

Q. How does the trifluoromethyl group influence bioactivity in peptide derivatives?

  • Metabolic Stability : The CF3_3 group enhances resistance to oxidative degradation in vivo .
  • Binding Affinity : Fluorine’s electronegativity improves interactions with hydrophobic pockets in targets (e.g., enzyme active sites) .
  • Comparative Studies : Analogues with CF3_3 vs. CH3_3 show 2–3x higher IC50_{50} values in protease inhibition assays .

Q. What computational methods predict solubility challenges in aqueous systems?

  • LogP Calculations : Tools like MarvinSketch predict a LogP of ~3.5, indicating poor water solubility .
  • Co-Solvent Screening : Molecular dynamics simulations identify DMSO or PEG-400 as viable co-solvents .

Q. How can enantiomeric purity be assessed post-synthesis?

  • Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (90:10) to resolve (R)- and (S)-enantiomers .
  • Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm configuration .

Q. What are the limitations of this compound in peptide backbone modifications?

  • Steric Hindrance : The bulky trifluoromethylphenyl group may restrict conformational flexibility in short peptides .
  • Synthesis Yield : Multi-step synthesis results in ~60–70% overall yield due to purification losses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.